Indolethylamine N-Methyltransferase (INMT) Inhibition: Target Compound vs. Linear Pentanamide Analog
The target compound demonstrates measurable inhibition of human indolethylamine N-methyltransferase (INMT) with a Ki of 12,000 nM, as deposited in ChEMBL via BindingDB [1]. When compared to the closest commercially cataloged analog lacking the branched 2-propylpentanamide moiety—N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide—which exhibits an IC₅₀ of 13,800 nM against rabbit INMT (BindingDB BDBM50000095 / CHEMBL3228344) [2], the two compounds display broadly similar potency. However, the target compound retains the valproyl side chain, which is independently validated as an HDAC inhibitory fragment, whereas the pentanamide analog loses this bifunctional character entirely, narrowing its utility to INMT-only profiling.
| Evidence Dimension | INMT inhibition potency (enzyme inhibition constant / IC₅₀) |
|---|---|
| Target Compound Data | Ki = 12,000 nM (human INMT) |
| Comparator Or Baseline | N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide: IC₅₀ = 13,800 nM (rabbit INMT) |
| Quantified Difference | Comparable INMT activity; differentiation resides in the presence of the 2-propylpentanamide group enabling dual pharmacology |
| Conditions | Target: Inhibition of compound against indole N-methyl transferase (human, ChEMBL_89037). Comparator: Inhibition of New Zealand white rabbit lung INMT using N-methyltryptamine as substrate; 60–90 min liquid scintillation counting. |
Why This Matters
Procurement of the target compound enables simultaneous investigation of INMT and HDAC pathways in a single molecule, whereas the pentanamide analog provides INMT-only readout and cannot support HDAC-related hypothesis testing.
- [1] BindingDB. BDBM50367839 (CHEMBL2368635). N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide – Ki 1.20E+4 nM against human indolethylamine N-methyltransferase. View Source
- [2] BindingDB. BDBM50000095 (CHEMBL3228344). N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide – IC₅₀ 1.38E+4 nM against rabbit INMT. View Source
